molecular formula C20H20F2N2O2 B14874871 2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B14874871
M. Wt: 358.4 g/mol
InChI Key: HMFDBFNEHSMGRC-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

    Synthesis of piperidin-4-ylmethylamine: This intermediate is prepared by reacting piperidine with formaldehyde and hydrogen cyanide.

    Coupling reaction: The final step involves the coupling of 2-fluorobenzoyl chloride with piperidin-4-ylmethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • 4-fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

2-fluoro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide stands out due to its specific combination of fluorine atoms, piperidine ring, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-fluoro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C20H20F2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-14-9-11-24(12-10-14)20(26)16-6-2-4-8-18(16)22/h1-8,14H,9-13H2,(H,23,25)

InChI Key

HMFDBFNEHSMGRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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